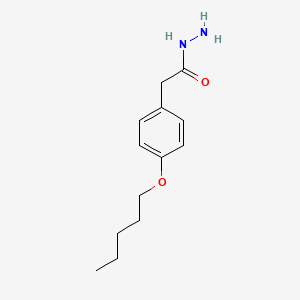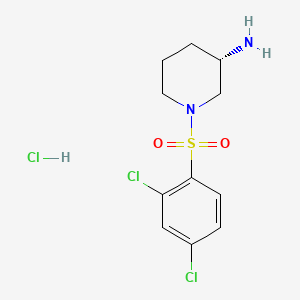
4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine is an organic compound that features a morpholine ring substituted with a benzyl group that contains bromine and trifluoromethoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-(trifluoromethoxy)benzyl bromide.
Formation of the Target Compound: The prepared 4-bromo-2-(trifluoromethoxy)benzyl bromide is then reacted with morpholine in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the morpholine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids or esters.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized morpholine derivatives.
Coupling Products: Biaryl compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Materials Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine largely depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(trifluoromethoxy)benzaldehyde: Similar in structure but contains an aldehyde group instead of a morpholine ring.
4-(Trifluoromethyl)benzyl bromide: Lacks the morpholine ring and has a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
4-(4-Bromo-2-(trifluoromethoxy)benzyl)morpholine is unique due to the presence of both a morpholine ring and a trifluoromethoxy group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Propiedades
IUPAC Name |
4-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c13-10-2-1-9(8-17-3-5-18-6-4-17)11(7-10)19-12(14,15)16/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWRDAGAHBJNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Methoxy-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8241391.png)
![2'-Chloro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8241392.png)


